molecular formula C5H7BrN2O B1446731 5-bromo-4-methoxy-1-methyl-1H-pyrazole CAS No. 1784137-82-1

5-bromo-4-methoxy-1-methyl-1H-pyrazole

Cat. No.: B1446731
CAS No.: 1784137-82-1
M. Wt: 191.03 g/mol
InChI Key: NJZVAMRAUGUSDR-UHFFFAOYSA-N
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Description

5-bromo-4-methoxy-1-methyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C5H7BrN2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-bromo-4-methoxy-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound can bind to specific protein targets, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, this compound can impact cell growth and survival. Furthermore, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions contribute to the overall biochemical and cellular effects of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products may have different biochemical properties and effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular function, including changes in cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical or cellular changes occur. It is important to carefully monitor and adjust the dosage to avoid potential toxic effects in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, elimination, and therapeutic efficacy. Additionally, this compound can impact metabolic flux and metabolite levels, contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can determine its interactions with specific biomolecules and its overall impact on cellular processes.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

5-bromo-4-methoxy-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-5(6)4(9-2)3-7-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZVAMRAUGUSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784137-82-1
Record name 5-bromo-4-methoxy-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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